2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate
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Overview
Description
2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate is a chemical compound with the molecular formula C6H4ClF3N2. It is a fluorinated pyridine derivative, known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Scientific Research Applications
2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate has several scientific research applications:
Safety and Hazards
Future Directions
Several TFMP derivatives, including 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several pharmaceutical and veterinary products containing the TFMP moiety have been granted market approval . It is expected that many novel applications of TFMP will be discovered in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine.
Chlorination: The brominated product is then chlorinated using N-chlorosuccinimide (NCS) in MIBK at 90-100°C.
Trifluoromethylation: The chlorinated product undergoes trifluoromethylation using potassium trifluoroborate (CH3BF3K) in the presence of a palladium catalyst (PdCl2dppf) and potassium acetate at 80-100°C.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and amino groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyridines .
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-3(6(8,9)10)2-12(13)5(4)11/h1-2,11,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIZOAKMLZUKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=N)N(C=C1C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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